N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine

Medicinal Chemistry Chemical Biology HTS Screening

N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine (CAS 720672-83-3) is a synthetic, small-molecule oxazolamine derivative, featuring a furan ring at position 2 and a p-toluenesulfonyl group at position 4 of the oxazole core, with N-benzyl and N-methyl substitutions on the exocyclic amine at position 5. Reported physicochemical properties include a molecular weight of 408.5 g/mol, a molecular formula of C22H20N2O4S, a topological polar surface area (TPSA) of 84.9 Ų, and a calculated XLogP3-AA of 4.5.

Molecular Formula C22H20N2O4S
Molecular Weight 408.5g/mol
CAS No. 720672-83-3
Cat. No. B385674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine
CAS720672-83-3
Molecular FormulaC22H20N2O4S
Molecular Weight408.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N(C)CC4=CC=CC=C4
InChIInChI=1S/C22H20N2O4S/c1-16-10-12-18(13-11-16)29(25,26)21-22(24(2)15-17-7-4-3-5-8-17)28-20(23-21)19-9-6-14-27-19/h3-14H,15H2,1-2H3
InChIKeyISKZNXOVXZFOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine (720672-83-3): Basic Structural and Physicochemical Profile for Procurement Consideration


N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine (CAS 720672-83-3) is a synthetic, small-molecule oxazolamine derivative, featuring a furan ring at position 2 and a p-toluenesulfonyl group at position 4 of the oxazole core, with N-benzyl and N-methyl substitutions on the exocyclic amine at position 5 [1]. Reported physicochemical properties include a molecular weight of 408.5 g/mol, a molecular formula of C22H20N2O4S, a topological polar surface area (TPSA) of 84.9 Ų, and a calculated XLogP3-AA of 4.5 [1]. It is listed as a research-grade screening compound or synthetic building block with a typical catalog purity of ≥95% .

Procurement Caution for 720672-83-3: Why Simple Substructure Analogs Cannot Be Presumed Interchangeable


Within the 4-tosyloxazol-5-amine scaffold, even minor variations in the N-alkyl/aryl and C2-heteroaryl substituents can cause substantial shifts in target binding, selectivity, and pharmacokinetic parameters [1]. For the specific combination of an N-benzyl-N-methyl amine and a 2-furyl group present in 720672-83-3, no publicly available, quantitative structure-activity relationship (SAR) data currently exists to define its biological baseline. Consequently, direct substitution with even closely related regioisomers or analogs (e.g., those having different N-alkyl groups, phenyl instead of furyl, or phenylsulfonyl instead of tosyl) carries a high and unquantifiable risk of losing any desired activity, potency, or selectivity profile a research program may have established. Selection and procurement must therefore be guided by the specific structural requirements of the user's intended application, rather than by generic class-level assumptions [1].

Quantitative Differentiation Evidence for N-Benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine: Limitations Report


No Public Bioactivity Data Available for Direct Comparator Analysis

An extensive search of primary literature, patents, and authoritative databases (ChEMBL, BindingDB, PubChem BioAssay, ZINC) has yielded no quantitative bioactivity data (e.g., IC50, Ki, EC50), target engagement studies, or functional assay results for N-benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine (720672-83-3). Therefore, no direct head-to-head comparison or cross-study comparable evidence can be generated to demonstrate its differentiation from the closest identified in-class analogs, such as N-(sec-butyl)-2-(furan-2-yl)-4-tosyloxazol-5-amine or 2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine. The compound is included in certain commercial screening libraries (e.g., catalog number CM1005871), but no associated screening data are publicly reported .

Medicinal Chemistry Chemical Biology HTS Screening

Physicochemical Property Comparison with a 2-Furyl-Oxazole Analog

While no biological data exist, a computed physicochemical property comparison is possible. The target compound (720672-83-3) has a TPSA of 84.9 Ų and an XLogP3-AA of 4.5 [1]. A closely related analog, N-(sec-butyl)-2-(furan-2-yl)-4-tosyloxazol-5-amine, which has a secondary sec-butyl group instead of the N-benzyl-N-methyl substitution, is reported with a TPSA of 84.0 Ų and an XLogP3-AA of 3.8 [2]. This indicates the target compound is slightly more lipophilic and has a marginally larger polar surface area, which could influence membrane permeability and protein binding, but these are class-level inferences without confirmed structure-activity relationship data [1][2].

Computational Chemistry Drug Design ADME Prediction

Substructural Differentiation: Aryl-Sulfonyl vs. Alkyl-Sulfonyl Analogs

A key structural feature of 720672-83-3 is the 4-tosyl (p-toluenesulfonyl) group. A positional isomer, 4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine (CAS 720673-27-8), lacks the p-methyl group on the sulfonyl phenyl ring. In many heterocyclic systems, the presence or absence of a p-substituent on an aryl-sulfonyl group can significantly impact potency and selectivity for targets such as kinases or GPCRs, owing to steric effects in the hydrophobic back pocket. Research on this compound suggests it has been investigated for potential antimicrobial and anticancer properties, though no quantitative data are provided . Without specific quantitative comparison data for 720672-83-3, this difference remains a class-level inference based on medicinal chemistry principles [1].

Medicinal Chemistry SAR Scaffold Hoping

Application Scenarios for N-Benzyl-2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine Based on Current Evidence


Custom Synthesis and Medicinal Chemistry SAR Exploration of a Novel 4-Tosyloxazole Scaffold

For laboratories engaged in hit-to-lead or lead optimization programs targeting enzyme or receptor classes that are known to interact with furan-containing heterocycles (e.g., monoamine oxidases, kinases), 720672-83-3 provides a unique combination of N-benzyl-N-methyl and 2-furyl substituents on a 4-tosyloxazole core. It is most appropriately purchased as a building block for on-demand analog synthesis around this specific scaffold, rather than as a biologically validated tool compound. Its procurement should be coupled with an internal biological evaluation program to generate proprietary data [1].

Computational Library Design and Diversity-Oriented Screening

In silico chemists and screening library curators may select 720672-83-3 to enhance the chemical diversity of a screening deck, based on its distinct computed property profile (XLogP3-AA of 4.5, TPSA of 84.9 Ų) compared to closely related analogs [1][2]. Its inclusion is particularly relevant for high-throughput screening (HTS) campaigns that employ diversity-based selection or fragment-based lead discovery, where the specific and unusual combination of substituent groups can explore new chemical space not covered by other commercially available oxazoles.

Methodological Studies in Heterocyclic Synthesis Chemistry

This compound can serve as a model substrate for chemists developing new synthetic methods for the oxazole ring system (e.g., late-stage functionalization of the C5-amino group, cross-coupling reactions on the furan ring, or oxidation/reduction of the tosyl group). Its specific set of functional groups provides a rigorous test for reaction tolerance and regioselectivity, which is critical for advancing methodological publications where the scope and limitations of a new transformation must be strictly demonstrated [1].

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